3,4,5-Trifluorbenzoesäure

Übersicht

Beschreibung

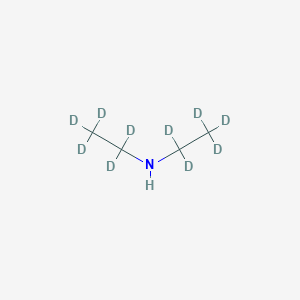

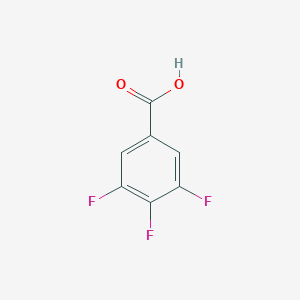

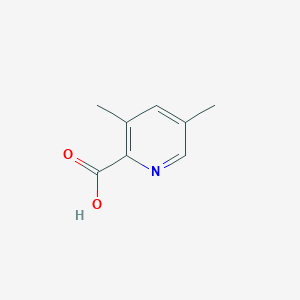

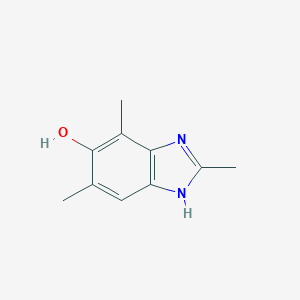

3,4,5-Trifluorobenzoic acid is a derivative of benzoic acid with three fluorine substituents at para and meta positions . It is part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases, making them capable of treating mental disorders such as schizophrenia .

Synthesis Analysis

The synthesis of 3,4,5-Trifluorobenzoic acid involves complex chemical reactions . The structure of 3,4,5-trifluorobenzoic acid was analyzed using the Gaussian 16 program .Molecular Structure Analysis

The molecular formula of 3,4,5-Trifluorobenzoic acid is C7H3F3O2 . It has an average mass of 176.093 Da and a monoisotopic mass of 176.008514 Da .Chemical Reactions Analysis

3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle . It is also used as a synthetic building block for dibenzoate esters type anticancer drugs .Physical And Chemical Properties Analysis

3,4,5-Trifluorobenzoic acid has a density of 1.5±0.1 g/cm3 . Its boiling point is 251.4±35.0 °C at 760 mmHg . The melting point is 97-99 °C (lit.) .Wissenschaftliche Forschungsanwendungen

1. Transiente dirigierende Gruppe in der katalytischen C-H-Aktivierung 3,4,5-Trifluorbenzoesäure wird als transiente dirigierende Gruppe in Übergangsmetall-katalysierten C-H-Aktivierungsreaktionen verwendet . Die elektronenziehenden Fluor-Gruppen tragen die ideale Säure zum Carbonsäureanteil bei, während keine sterische Hinderungsgruppe an den ortho-Positionen vorhanden ist . Es unterstützt die konzertierte Metallierung-Deprotonierung als C-H-Aktivierungsschritt und erleichtert so den katalytischen Kreislauf .

Baustein für APIs

this compound wird als Baustein für pharmazeutisch wirksame Stoffe (APIs) verwendet . APIs sind der Teil eines jeden Arzneimittels, der die beabsichtigte Wirkung hervorruft .

Löslichkeits- und Permeabilitätsverstärker

Ein Salz der this compound verbessert die Löslichkeit und Permeabilität von Naftopidil bei der Behandlung der benignen Prostatahyperplasie . Dies macht es zu einer wertvollen Verbindung in der pharmazeutischen Industrie .

4. Synthetischer Baustein für Krebsmedikamente this compound wird als synthetischer Baustein für Dibenzoatester-artige Krebsmedikamente verwendet . Dies unterstreicht seine Bedeutung bei der Entwicklung neuer therapeutischer Mittel .

5. Hemmende Aktivität gegenüber d-Aminosäure-Oxidasen this compound ist Teil einer Gruppe von Verbindungen, die eine potenzielle hemmende Aktivität gegenüber d-Aminosäure-Oxidasen aufweisen

Wirkmechanismus

Target of Action

3,4,5-Trifluorobenzoic acid is a benzoic acid derivative with three fluorine substituents . It primarily targets transition metal catalysed C-H activation reactions . It is also part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases .

Mode of Action

The compound acts as a transient directing group in transition metal catalysed C-H activation reactions . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . 3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .

Biochemical Pathways

It is known that the compound plays a role in transition metal catalysed c-h activation reactions , which are crucial in various biochemical processes.

Pharmacokinetics

It is noted that a salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

3,4,5-Trifluorobenzoic acid is used as a synthetic building block for dibenzoate esters type anticancer drugs . This suggests that the compound’s action at the molecular and cellular level could potentially contribute to anticancer effects.

Safety and Hazards

Zukünftige Richtungen

3,4,5-Trifluorobenzoic acid finds its application as a transient directing group in transition metal catalysed C-H activation reactions . A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment . It is also used as a synthetic building block for dibenzoate esters type anticancer drugs .

Biochemische Analyse

Biochemical Properties

3,4,5-Trifluorobenzoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidases, which are involved in the metabolism of amino acids. The compound’s inhibitory activity towards these enzymes suggests its potential use in treating mental disorders like schizophrenia . Additionally, 3,4,5-Trifluorobenzoic acid is used as a transient directing group in transition metal-catalyzed C-H activation reactions, facilitating the catalytic cycle by assisting in the concerted metalation deprotonation step .

Cellular Effects

3,4,5-Trifluorobenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in improving the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment, highlights its impact on cellular transport mechanisms . Furthermore, 3,4,5-Trifluorobenzoic acid is used as a synthetic building block for anticancer drugs, indicating its potential effects on cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 3,4,5-Trifluorobenzoic acid exerts its effects through various binding interactions with biomolecules. The fluorine atoms in the compound contribute to its ideal acidity, enhancing its ability to participate in catalytic cycles. The compound assists in the concerted metalation deprotonation step during C-H activation, facilitating the catalytic cycle . Additionally, 3,4,5-Trifluorobenzoic acid’s inhibitory activity towards d-amino acid oxidases involves binding interactions that inhibit the enzyme’s function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trifluorobenzoic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 97-99°C . Long-term studies have shown that 3,4,5-Trifluorobenzoic acid maintains its biochemical activity over extended periods, making it a reliable reagent for various biochemical applications .

Dosage Effects in Animal Models

The effects of 3,4,5-Trifluorobenzoic acid vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, 3,4,5-Trifluorobenzoic acid may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

3,4,5-Trifluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting d-amino acid oxidases suggests its involvement in amino acid metabolism . Additionally, its use as a transient directing group in C-H activation reactions indicates its participation in complex catalytic cycles .

Transport and Distribution

Within cells and tissues, 3,4,5-Trifluorobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity. For example, the compound’s ability to improve the solubility and permeability of naftopidil highlights its role in cellular transport mechanisms .

Subcellular Localization

3,4,5-Trifluorobenzoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, with specific interactions occurring in targeted subcellular regions .

Eigenschaften

IUPAC Name |

3,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMYKESYFHYUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357399 | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121602-93-5 | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121602-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121602935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 3,4,5-trifluorobenzoic acid challenging?

A1: Early attempts to synthesize 3,4,5-trifluorobenzoic acid faced significant hurdles. Researchers initially aimed to synthesize 3,4,5-trifluorophenylalanine and encountered difficulties obtaining the key intermediate, 3,4,5-trifluorobenzoic acid []. The traditional approach of using diazonium fluoborate salt pyrolysis, successful for similar compounds, failed to yield the desired product [].

Q2: How is 3,4,5-trifluorobenzoic acid utilized in organometallic chemistry?

A2: 3,4,5-Trifluorobenzoic acid serves as a valuable ligand in organometallic synthesis. Researchers have successfully synthesized and characterized bismuth and antimony complexes containing 3,4,5-trifluorobenzoate ligands [, , ]. These complexes offer insights into the coordination chemistry of heavy main-group elements and potential applications in catalysis.

Q3: What insights do computational studies provide regarding the structure of 3,4,5-trifluorobenzoic acid?

A3: Computational studies, specifically those focusing on rotational spectroscopy, have been employed to explore the conformational landscape of symmetrically fluorine-substituted benzoic acids, including 3,4,5-trifluorobenzoic acid []. These studies contribute to a deeper understanding of the molecule's structure and potential influence on its reactivity and interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)